L-alpha-Glycerophosphorylethanolamine

Description

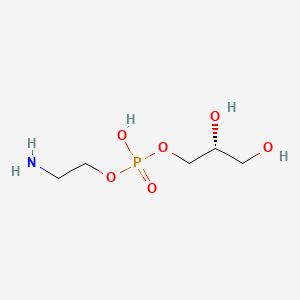

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminoethyl [(2R)-2,3-dihydroxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWSCPGTDBMEW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COP(=O)(O)OC[C@@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33049-08-0 | |

| Record name | alpha-Glycerophosphorylethanolamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Glycerophosphorylethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35QN01X8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways Involving L Alpha Glycerophosphorylethanolamine

L-alpha-Glycerophosphorylethanolamine as a Precursor in Phospholipid Anabolism

This compound (L-α-GPE) is a water-soluble phospholipid metabolite that serves as a precursor in the biosynthesis of key phospholipids (B1166683). google.com It is recognized for its role in supplying the necessary components for the formation of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), which are critical for cellular structure and function. mdpi.com

Integration of this compound into Cellular Membrane Biogenesis

L-α-GPE contributes to cellular membrane biogenesis by providing the foundational molecules for the synthesis of phosphatidylethanolamine (PE) and phosphatidylcholine (PC), which are major components of cellular membranes. mdpi.comfrontiersin.org As precursors of phospholipids, compounds like L-α-GPE can help restore the normal composition of cellular membranes. mdpi.com PE is a crucial phospholipid, making up 15–25% of the total lipids in a cell and is particularly important in the inner leaflet of the plasma and mitochondrial membranes. frontiersin.org It plays a role in maintaining the structural integrity of membranes and is essential for processes like membrane fusion and fission due to its conical shape that induces negative curvature in membranes. frontiersin.org The availability of L-α-GPE as a precursor ensures the continued synthesis of these vital phospholipids, which are then integrated into cellular membranes, supporting their structure and function.

Pathways for Phosphatidylethanolamine and Phosphatidylcholine Synthesis Involving this compound

This compound is a precursor for the biosynthesis of phospholipids such as cephalin (B164500) (phosphatidylethanolamine) and lecithin (B1663433) (phosphatidylcholine). google.com The primary route for the de novo synthesis of PE and PC in mammals is the Kennedy pathway. mdpi.com This pathway begins with the phosphorylation of ethanolamine (B43304) or choline (B1196258), which are then converted to cytidine diphosphate (CDP)-ethanolamine and CDP-choline, respectively. mdpi.com In the final step, these intermediates are combined with diacylglycerol (DAG) to produce PE and PC. mdpi.com

While the Kennedy pathway is the main route, PE can also be converted to PC through methylation, a process catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). mdpi.com L-α-GPE can be hydrolyzed to provide ethanolamine, which can then enter the Kennedy pathway for the synthesis of PE.

| Pathway | Key Enzymes | Role of this compound | Final Phospholipid Product |

|---|---|---|---|

| Kennedy Pathway (CDP-ethanolamine branch) | Ethanolamine kinase, CTP:phosphoethanolamine cytidylyltransferase, Ethanolamine phosphotransferase | Source of ethanolamine following hydrolysis | Phosphatidylethanolamine (PE) |

| Kennedy Pathway (CDP-choline branch) | Choline kinase, CTP:phosphocholine cytidylyltransferase, Choline phosphotransferase | Indirect precursor | Phosphatidylcholine (PC) |

| PE Methylation Pathway | Phosphatidylethanolamine N-methyltransferase (PEMT) | Precursor to PE, which is then methylated | Phosphatidylcholine (PC) |

Catabolism and Degradation Routes of this compound

The breakdown of this compound is a crucial aspect of phospholipid metabolism, primarily carried out by a specific class of enzymes that yield products for other metabolic pathways.

Enzymatic Hydrolysis by Glycerophosphodiester Phosphodiesterases (GDPDs)

Glycerophosphodiester phosphodiesterases (GDPDs) are the enzymes responsible for the hydrolysis of glycerophosphodiesters like this compound. This enzymatic action cleaves the phosphodiester bond, breaking down L-α-GPE into sn-glycerol 3-phosphate and ethanolamine. This process is a key step in the degradation pathway of this compound.

Formation of sn-Glycerol 3-Phosphate as a Product of this compound Degradation

The enzymatic hydrolysis of this compound by glycerophosphodiester phosphodiesterases yields sn-glycerol 3-phosphate as one of its primary products. This molecule is a vital intermediate in cellular metabolism. sn-Glycerol 3-phosphate can be utilized in the glycolysis pathway for energy production or serve as a backbone for the synthesis of other lipids, thereby linking the degradation of L-α-GPE to central metabolic routes.

This compound as a Product of Phosphatidylethanolamine Turnover and Membrane Breakdown

This compound is generated during the turnover and breakdown of cellular membranes, specifically from the degradation of phosphatidylethanolamine (PE). In lysosomal catabolism, the degradation of PE is initiated by phospholipases. The initial degradation is predominantly catalyzed by phospholipase A1, followed by the action of a lysophospholipase. nih.gov The end products of this degradation pathway are free fatty acids and glycerophosphorylethanolamine. nih.gov Similarly, in E. coli, the degradation of PE involves its conversion to 2-acyl-glycerophosphoethanolamine by phospholipase A, which is then hydrolyzed by a lysophospholipase to produce a fatty acid and glycerophosphodiester molecules, including this compound. researchgate.net

| Process | Key Enzymes | Substrate | Product |

|---|---|---|---|

| Phosphatidylethanolamine Degradation (Lysosomal) | Phospholipase A1, Lysophospholipase | Phosphatidylethanolamine | This compound, Free Fatty Acids |

| Phosphatidylethanolamine Degradation (E. coli) | Phospholipase A, Lysophospholipase L2 | Phosphatidylethanolamine | This compound, Fatty Acid |

Cellular and Molecular Functions Mediated by L Alpha Glycerophosphorylethanolamine

Role in Cellular Membrane Dynamics and Signaling Transduction

L-α-GPE's functions are intrinsically linked to its interactions with cellular membranes and its ability to influence the signaling cascades that govern cellular behavior.

Influence of L-alpha-Glycerophosphorylethanolamine on Membrane Fluidity and Permeability

As a component of cellular membranes, L-α-GPE contributes to their fluidity and permeability. ontosight.ai Membrane fluidity is crucial for various cellular functions, including the lateral diffusion of membrane proteins and lipids, membrane trafficking, and cell signaling. The composition of the lipid bilayer, including the presence of lysophospholipids like L-α-GPE, can alter the packing of phospholipids (B1166683), thereby affecting the fluidity of the membrane. nih.govnih.govresearchgate.net

Studies on artificial lipid vesicles have demonstrated a clear relationship between membrane fluidity and permeability to various small molecules. nih.gov Generally, a decrease in membrane fluidity corresponds to lower permeability. nih.gov The specific impact of L-α-GPE on these properties is an area of ongoing research, but its role as a phospholipid precursor suggests its importance in maintaining the optimal biophysical characteristics of cellular membranes. ontosight.ai

Table 1: Factors Influencing Membrane Fluidity and Permeability

| Factor | Effect on Fluidity | Effect on Permeability |

|---|---|---|

| Acyl Chain Saturation | Increased saturation decreases fluidity. | Decreased permeability. |

| Cholesterol Content | Modulates fluidity, decreasing it at high temperatures and increasing it at low temperatures. | Generally decreases permeability. |

| Phospholipid Head Group | Can influence lipid packing and interactions. | Can affect permeability to specific ions and molecules. |

| Presence of Lysophospholipids | Can increase membrane fluidity by disrupting tight lipid packing. | May increase permeability. |

Modulation of Intracellular Signaling Cascades by this compound

L-α-GPE is implicated in the modulation of intracellular signaling pathways. Research has shown that related compounds, such as L-alpha-glycerylphosphorylcholine (GPC), can activate signaling pathways like the MAPK and NF-κB cascades. nih.gov This activation can occur through metabolites, suggesting that the metabolic fate of these lysophospholipids is a key determinant of their signaling function. nih.gov While direct evidence for L-α-GPE's role in these specific pathways is still emerging, its structural similarity to other signaling lysophospholipids points to a potential regulatory function.

Interactions with Lipid Transfer Proteins (e.g., Phosphatidylinositol Transfer Protein alpha)

Studies have investigated the interaction of related lysophospholipids with lipid transfer proteins. For instance, L-alpha-glycerylphosphorylcholine has been shown to inhibit the transfer function of phosphatidylinositol transfer protein alpha (PITP-α). nih.govresearchgate.net This inhibition is dependent on membrane composition, particularly the surface charge and the presence of phosphatidylethanolamine (B1630911). nih.govresearchgate.net PITP-α is a key protein in the transport of phosphatidylinositol and phosphatidylcholine, which are crucial for various signaling and membrane trafficking events. nih.govresearchgate.net The ability of lysophospholipids to modulate the activity of such transfer proteins highlights a potential mechanism by which L-α-GPE could influence cellular lipid metabolism and signaling.

This compound in Cellular Growth, Survival, and Homeostasis

Mechanisms of Apoptosis Induction in Cell Line Models by this compound

Apoptosis, or programmed cell death, is a critical process for tissue development and homeostasis. In various cell line models, the induction of apoptosis can be triggered by a multitude of stimuli, including chemical agents and the activation of specific cellular pathways. bio-rad-antibodies.comabcam.commdpi.com For example, in LBC3 glioblastoma cells, silica (B1680970) nanoparticles have been shown to induce apoptosis by upregulating pro-apoptotic genes like Bim, Bax, Puma, and Noxa, and increasing the activity of caspase-9. mdpi.com Similarly, in Jurkat cells, apoptosis can be induced by activating the Fas receptor. abcam.com While direct studies on L-α-GPE's role in apoptosis are limited, the broader context of lipid-mediated signaling suggests that it could potentially influence apoptotic pathways. The induction of apoptosis is a complex process that can be initiated through either intrinsic or extrinsic pathways, often culminating in the activation of caspases. nih.govnih.gov

Table 2: Key Molecules in Apoptosis Induction

| Molecule | Function |

|---|---|

| Caspases | A family of proteases that execute the process of apoptosis. |

| Bcl-2 family proteins (e.g., Bax, Bim) | Regulate the permeability of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway. |

| Fas Receptor (CD95) | A death receptor that, upon ligand binding, initiates the extrinsic apoptotic pathway. abcam.com |

| Tumor Necrosis Factor (TNF) Receptors | Another class of death receptors that can trigger apoptosis. bio-rad-antibodies.com |

Regulation of Kinase Activity by this compound in Cellular Studies

Protein kinases are crucial regulators of a vast array of cellular processes, and their activity is tightly controlled. biorxiv.org Some kinases are regulated by upstream kinases, forming signaling cascades. nih.gov For example, glycogen (B147801) synthase kinase-3 (GSK-3) has been shown to phosphorylate and regulate the activity of the estrogen receptor alpha. nih.gov The activity of kinases can be modulated by various factors, including phosphorylation and interactions with other molecules. While direct evidence linking L-α-GPE to the regulation of specific kinases is not yet established, the involvement of other lipid molecules in kinase signaling pathways suggests a potential avenue for L-α-GPE's influence. The intricate network of kinase regulation is essential for maintaining cellular function and responding to external stimuli. biorxiv.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phosphatidylinositol |

| Phosphatidylcholine |

| L-alpha-glycerylphosphorylcholine |

| Phosphatidylethanolamine |

| D-myo-inositol 1-phosphate |

| Glycerylphosphorylinositol |

| Choline (B1196258) |

| Phosphorylcholine |

| CDP-choline |

| Glyceryl-3-phosphate |

| myo-inositol |

| D-myo-inositol 1,4,5-trisphosphate |

| Silica nanoparticles |

Autophagy Modulation by this compound in In Vitro Models

Autophagy is a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis. In vitro studies on human hippocampal neurons have identified this compound (GPE) as a positive modulator of this process. mdpi.comnih.gov Treatment of these neuronal cells with GPE was found to upregulate autophagy, an effect observed alongside its neuroprotective benefits in models of cellular aging. mdpi.comnih.gov

The mechanism of autophagy involves several key proteins. Beclin-1 is crucial for the initial stages, specifically the nucleation of the autophagic vesicle. nih.govnih.gov Another critical marker is the Microtubule-associated protein light chain 3 (LC3). nih.gov During autophagy, the cytosolic form, LC3-I, is converted to a lipidated form, LC3-II, which is recruited to the membranes of autophagosomes. nih.gov An increase in the LC3-II/LC3-I ratio is a standard indicator of enhanced autophagic activity. researchgate.net While studies confirm that GPE induces autophagy in hippocampal neurons, the specific quantitative changes in markers like Beclin-1 and LC3 following GPE treatment are a subject for further detailed investigation. mdpi.com

Table 1: Research Findings on GPE and Autophagy Modulation

| Model System | Key Finding | Autophagy Markers Implicated | Reference |

| Human Hippocampal Neurons | GPE treatment positively upregulated autophagy. | General upregulation noted; specific marker levels not quantified in the study. | mdpi.com |

Neurobiological Implications of this compound

GPE demonstrates significant activity within neural systems, acting as a precursor for a key neurotransmitter and exhibiting protective effects on neuronal cells.

This compound as an Acetylcholine (B1216132) Donor in Neural Systems

GPE is recognized as a precursor to phospholipids and plays a role in promoting the synthesis of acetylcholine (ACh), a critical neurotransmitter for memory and learning. mdpi.comnih.gov The mechanism involves GPE supplying the necessary choline for ACh production. sigmaaldrich.com In cholinergic neurons, the enzyme choline acetyltransferase synthesizes ACh from choline and acetyl-CoA. sigmaaldrich.com By increasing the availability of choline, GPE effectively supports the synthesis of ACh. patsnap.com

In vitro experiments using human hippocampal neurons have quantitatively demonstrated this effect. Treatment with GPE led to a dose-dependent increase in the release of acetylcholine. This confirms its role as an effective ACh donor in a functional neuronal context. mdpi.com

Table 2: Effect of GPE on Acetylcholine and Choline Release in Human Hippocampal Neurons

| GPE Concentration | Acetylcholine Release (% of Control) | Choline Release (% of Control) |

| 5 µM | ~120% | ~115% |

| 50 µM | ~140% | ~125% |

| 500 µM | ~150% | ~130% |

| Data is derived from fluorometric analysis in cultured human hippocampal neurons treated for seven days. mdpi.com |

Neuroprotective Effects of this compound in Hippocampal Cell Cultures

GPE has demonstrated significant neuroprotective properties in in vitro models of neuronal aging and stress. nih.govnih.gov Studies on aged human hippocampal cell cultures, maintained for 21 days in vitro to mimic cellular aging, showed that GPE treatment could counteract key aspects of age-related decline. mdpi.comnih.gov Specifically, GPE was shown to protect these aged neurons from DNA damage and the associated decrease in cell viability. mdpi.comnih.gov Furthermore, GPE treatment was found to counteract the accumulation of misfolded proteins, such as alpha-synuclein (B15492655) and tau, which are hallmarks of age-related neurodegenerative conditions. nih.gov These findings underscore the potential of GPE to preserve the health and integrity of hippocampal neurons. mdpi.com

Table 3: Summary of Neuroprotective Effects of GPE in Hippocampal Cell Cultures

| Experimental Model | Stressor | Observed Protective Effect of GPE | Reference |

| Human Hippocampal Neurons | In Vitro Aging (21 days) | Counteracted DNA damage (Double-Strand Breaks) | mdpi.com |

| Human Hippocampal Neurons | In Vitro Aging (21 days) | Prevented the decrease in cell viability | mdpi.com |

| Human Hippocampal Neurons | In Vitro Aging | Counteracted the accumulation of misfolded α-synuclein and tau proteins | nih.gov |

| Human Astrocytes | Amyloid-β Injury | Exhibited protective effects against amyloid-induced damage | nih.gov |

Impact of this compound on Neuronal Membrane Function and Oxidative Stress Responses

Neuronal membranes are particularly vulnerable to oxidative stress due to their high content of polyunsaturated fatty acids. Lipid peroxidation, a key oxidative damage mechanism, can impair membrane function. mdpi.com Research has shown that GPE directly counteracts these detrimental processes in human hippocampal neurons. mdpi.comnih.gov

Treatment with GPE was found to significantly reduce the levels of lipid peroxidation, thereby protecting the membrane from oxidative damage. mdpi.com Concurrently, GPE enhances membrane fluidity. mdpi.com Membrane fluidity is essential for proper neuronal function, including signal transduction and maintaining the activity of membrane-bound proteins. By improving these biophysical properties, GPE helps to maintain the integrity and function of neuronal membranes. mdpi.com

Table 4: Effect of GPE on Lipid Peroxidation and Membrane Fluidity in Human Hippocampal Neurons

| GPE Concentration | Lipid Peroxidation (% Reduction vs. Control) | Membrane Fluidity (Excimer/Monomer Ratio) |

| 5 µM | ~10% | ~1.1 |

| 50 µM | ~20% | ~1.2 |

| 500 µM | ~25% | ~1.3 |

| Data derived from human hippocampal neurons treated for seven days. Lipid peroxidation was measured via a colorimetric assay, and membrane fluidity was assessed using a pyrene (B120774) probe. An increase in the excimer/monomer ratio indicates higher membrane fluidity. mdpi.com |

L Alpha Glycerophosphorylethanolamine in Diverse Biological Systems and Research Models

Significance of L-alpha-Glycerophosphorylethanolamine in Prokaryotic Biology

GPE and its parent phospholipid, phosphatidylethanolamine (B1630911) (PE), are integral to the structure and function of prokaryotic cells.

In bacteria such as Escherichia coli, this compound is a key metabolite in the synthesis and breakdown of phosphatidylethanolamine (PE). nih.gov PE is the most abundant phospholipid in the membranes of E. coli, and its presence is crucial for various physiological processes. nih.gov Research has shown that PE is necessary for the efficient production and secretion of certain proteins, such as alkaline phosphatase. nih.gov The unique ability of PE to form non-bilayer structures within the membrane is thought to be essential for the translocation of secreted proteins across the cytoplasmic membrane. nih.gov While PE is the major functional component, its metabolic pathway involves GPE, which is generated during the turnover of PE. Bacterial glycerophosphodiesterases hydrolyze glycerophosphodiesters like GPE to produce L-alpha-glycerophosphate and the corresponding alcohol (ethanolamine), providing essential building blocks for various biosynthetic pathways. nih.gov

The metabolism of GPE and its derivatives is tightly regulated to ensure normal bacterial growth. In E. coli, the intracellular accumulation of L-alpha-glycerophosphate, the product of GPE hydrolysis, can lead to growth stasis. nih.gov This occurs in mutant strains that lack the dehydrogenase enzyme required for the further metabolism of L-alpha-glycerophosphate. nih.gov This finding underscores the importance of a balanced metabolic flux through this pathway. The accumulation of L-alpha-glycerophosphate is believed to interfere with other cellular processes by competing with physiological substrates. nih.gov The utilization of external L-alpha-glycerophosphate by E. coli involves an active transport system, allowing the bacterium to use it as a carbon and energy source without prior hydrolysis. nih.govnih.gov The breakdown of glycerophosphodiesters by bacterial enzymes provides the necessary components for synthesizing new molecules required for growth and proliferation. nih.gov

This compound in Eukaryotic Organisms and Ex Vivo Models

In eukaryotes, GPE is a vital precursor for membrane phospholipids (B1166683) and has been a subject of study in various models, from mammalian tissues to invertebrates and plants.

This compound is a precursor for the synthesis of two principal components of cellular membranes: phosphatidylethanolamine (PE) and phosphatidylcholine (PC). nih.govnih.govmdpi.com Its role is particularly significant in the brain, a lipid-rich organ with high metabolic activity. Studies on aged human hippocampal neurons have shown that GPE can help restore the physiological composition of cellular membranes. nih.govnih.gov

Research findings indicate that GPE treatment in neuronal models can:

Increase the content of PE and PC. nih.gov

Enhance glucose uptake and the activity of the mitochondrial respiratory chain complex I. nih.gov

Counteract the accumulation of misfolded proteins associated with aging, such as alpha-synuclein (B15492655) and tau. nih.gov

Reduce lipid peroxidation and improve membrane fluidity. mdpi.com

These effects suggest GPE plays a neuroprotective role by counteracting cellular alterations linked to brain aging and cognitive decline. nih.govnih.gov

In the liver, an organ central to metabolism, the rapid turnover of hepatocytes necessitates a constant supply of phospholipid precursors. While direct measurements in liver extracts are not extensively detailed, the liver is known to have high concentrations of choline (B1196258) and its derivatives. canada.ca The related compound L-alpha-glycerylphosphorylcholine (GPC) has been shown to alleviate hepatic ATP depletion in rodent models of ischemia-reperfusion injury, highlighting the importance of this class of molecules in maintaining liver energy status under stress. nih.gov

Table 1: Effects of this compound (GPE) on Aged Human Hippocampal Neurons

| Parameter | Observed Effect of GPE Treatment | Reference |

|---|---|---|

| Membrane Composition | Increased content of Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) | nih.gov |

| Cellular Metabolism | Increased glucose uptake and activity of respiratory chain complex I | nih.gov |

| Protein Aggregation | Counteracted accumulation of alpha-synuclein and tau proteins | nih.gov |

| Oxidative Stress | Reduced lipid peroxidation | mdpi.com |

| Membrane Fluidity | Enhanced membrane fluidity | mdpi.com |

Research on the housefly, Musca domestica, provides a clear example of GPE metabolism in invertebrates. Homogenates from housefly larvae contain a glycerophosphodiesterase enzyme that actively hydrolyzes GPE. nih.gov This enzyme cleaves various glycerophosphodiesters, including GPE, to a common product, L-alpha-glycerophosphate, and the respective free alcohol. nih.gov The activity of this enzyme suggests a role in breaking down phospholipids to recycle their components for growth and development during the larval stage. nih.govgoogle.com

Table 2: Characteristics of Glycerophosphodiesterase Activity in Housefly Larvae

| Characteristic | Finding | Reference |

|---|---|---|

| Optimal pH | 7.2 | nih.gov |

| Inhibitors | EDTA | nih.gov |

| Activators (Divalent Cations) | Mg²⁺, Ni²⁺, Co²⁺, Mn²⁺ | nih.gov |

| Apparent Kₘ for GPE | 2-4 x 10⁻⁴ M | nih.gov |

| Common Hydrolysis Product | L-alpha-glycerophosphate | nih.gov |

In plants, phosphorus is an essential nutrient, and its deficiency can trigger a range of adaptive responses. One of the key strategies plants use to cope with phosphate (B84403) (Pi) starvation is the remodeling of their cellular membranes. This involves the breakdown of phospholipids, such as phosphatidylethanolamine, to release and recycle the phosphate bound within their headgroups.

During this process, the degradation of PE would yield GPE as an intermediate. This GPE can be further hydrolyzed by glycerophosphodiesterases to release L-alpha-glycerophosphate, which is then acted upon by phosphatases to liberate inorganic phosphate for other essential metabolic processes. This metabolic recycling is crucial for sustaining growth when external phosphate supplies are limited. Symptoms of phosphorus deficiency in plants include stunted growth and a purplish discoloration of older leaves. msuextension.org By mobilizing internal phosphorus stores from membrane lipids, plants can mitigate the adverse effects of nutrient scarcity, and the GPE metabolic pathway is central to this adaptive mechanism.

Implications of this compound in Specific Cellular Phenotypes

While direct research on the specific implications of this compound (L-α-GPE) in melanoma cells is not extensively documented in publicly available literature, studies in other biological systems and research models have begun to elucidate its effects on various cellular phenotypes. These investigations provide a foundational understanding of how this phospholipid precursor might influence cellular behavior, which could have broader implications across different cell types, including cancer cells. Research has primarily focused on its role in neuronal and cardiac cells, highlighting its influence on cell viability, membrane characteristics, and stress responses.

Neuroprotective Effects in Human Hippocampal Cells

A significant body of research points to the neuroprotective properties of L-α-GPE (often abbreviated as GPE in studies) in the context of brain aging and neurodegeneration. In human hippocampal neurons, a cell type crucial for learning and memory, L-α-GPE has demonstrated several beneficial effects. nih.govmdpi.com As a precursor to phospholipids, it can help restore the physiological composition of cellular membranes, which is often altered during aging. nih.govmdpi.com

Key findings from studies on human hippocampal cells include:

Enhanced Membrane Fluidity and Reduced Lipid Peroxidation: Treatment with L-α-GPE was found to decrease lipid peroxidation and improve the fluidity of the cell membrane in human brain cells. nih.govmdpi.com

Increased Neurotransmitter Release: The compound induced the release of acetylcholine (B1216132), a key neurotransmitter. nih.govmdpi.com

Improved Cell Viability and DNA Damage Reduction: In in-vitro models of aged neurons, L-α-GPE counteracted the decrease in cell viability and reduced DNA damage. nih.govmdpi.com

Upregulation of Autophagy: The process of autophagy, a cellular mechanism for clearing out damaged components, was positively upregulated by L-α-GPE treatment. nih.govmdpi.com

These findings collectively suggest that L-α-GPE plays a role in maintaining neuronal health and function, which is critical in the context of age-related cognitive decline. nih.govmdpi.com

Dual Role in Cardiac Myocytes

Research using neonatal rat cardiac myocytes has revealed a more complex, time-dependent effect of a related compound, L-alpha-glycerylphosphorylcholine (GPC), which shares structural and functional similarities with L-α-GPE. The implications for cell viability appear to be dictated by the duration of exposure.

Short-Term Cytoprotection: A 3-hour treatment with GPC protected cardiac myocytes from cell death induced by simulated ischemia-reperfusion (SI/R) without increasing oxidative stress. researchgate.net

Long-Term Cytotoxicity: In contrast, a 24-hour treatment with GPC under normal (normoxic) conditions led to significant cell death and an increase in oxidative stress. researchgate.net

This dualistic behavior highlights the nuanced role that such phospholipid precursors can play in cellular homeostasis and response to stress, suggesting that their effects are highly context-dependent. researchgate.net

Interactive Data Table: Research Findings on this compound and Related Compounds in Specific Cell Types

| Cell Type | Compound | Key Findings | Reference |

| Human Hippocampal Neurons | This compound (GPE) | Induced release of phospholipids and acetylcholine; Reduced lipid peroxidation; Enhanced membrane fluidity; Counteracted DNA damage and viability decrease in aged neurons; Upregulated autophagy. | nih.govmdpi.com |

| Neonatal Rat Cardiac Myocytes | L-alpha-glycerylphosphorylcholine (GPC) | Short-term (3h) treatment: Protected against simulated ischemia-reperfusion induced cell death. Long-term (24h) treatment: Caused significant cell death and increased oxidative stress in normoxic conditions. | researchgate.net |

Advanced Methodologies and Analytical Strategies in L Alpha Glycerophosphorylethanolamine Research

Spectroscopic Techniques for Analysis and Quantification of L-alpha-Glycerophosphorylethanolamine

Spectroscopic methods provide invaluable insights into the molecular structure and concentration of GPE. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of these analytical approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling (e.g., ¹H NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for both the identification and quantification of metabolites, including GPE, in complex biological samples. nih.govnih.gov Its inherent quantitative nature, where signal intensity is directly proportional to the number of nuclei, allows for straightforward concentration measurements, often without the need for individual standards. nih.gov

¹H NMR Spectroscopy: Proton (¹H) NMR is frequently utilized for metabolic profiling due to the high natural abundance and sensitivity of the proton nucleus. nih.gov A single one-dimensional (1D) ¹H NMR spectrum of a biological extract can facilitate the simultaneous identification and quantification of numerous metabolites. nih.gov The chemical shifts, signal intensities, and coupling patterns observed in the spectrum are compared to reference spectra of pure compounds for definitive identification. nih.gov

³¹P NMR Spectroscopy: Phosphorus (³¹P) NMR spectroscopy offers distinct advantages for the analysis of phosphorus-containing compounds like GPE. researchgate.net It provides enhanced sensitivity and a broad range of chemical shifts, often resulting in sharp, well-resolved peaks that simplify quantification. researchgate.netavantiresearch.com Since most phospholipid classes contain a single phosphorus atom, ³¹P NMR often yields one distinct peak per class, making it an ideal tool for analyzing phospholipid profiles. avantiresearch.com This technique has been successfully used to identify and quantify GPE in complex mixtures, such as milk samples, alongside other phosphorylated metabolites. nih.gov

A study on human T lymphocytes utilized both ³¹P and ¹H NMR to examine the metabolism of ethanolamine-linked phosphoglycerides, demonstrating the effect of ethanolamine (B43304) concentration on the profile of metabolites including GPE. nih.gov

Interactive Data Table: Typical NMR Parameters for GPE Analysis

| Parameter | ¹H NMR | ³¹P NMR |

| Nucleus | Proton (¹H) | Phosphorus (³¹P) |

| Key Information | Structural information, quantification | Identification and quantification of phosphorylated compounds |

| Sample Preparation | Minimal, often just addition of a deuterated solvent | Often requires extraction, can be performed in various solvents |

| Advantages | High sensitivity, non-destructive, quantitative | High resolution, specific for phosphorus-containing compounds |

| Common Application | Metabolite profiling of biofluids and extracts | Analysis of phospholipid mixtures |

Mass Spectrometry (MS) Approaches for Lipid Species Identification and Quantification

Mass spectrometry (MS) has become a technique of choice for the analysis of complex lipid mixtures due to its exceptional sensitivity and high-throughput capabilities. nih.gov When coupled with separation techniques like liquid chromatography (LC), MS allows for the detailed identification and quantification of numerous glycerophospholipid species, including GPE. nih.gov

Electrospray ionization (ESI) is a "soft" ionization technique commonly used in lipidomics that allows for the analysis of intact molecules with minimal fragmentation. nih.gov In positive ion mode, glycerophospholipids like phosphatidylethanolamines (PE) are readily detected. lipidmaps.org In negative ion mode, other glycerophospholipids can be ionized and detected, sometimes as adducts with ions like chloride. nih.govlipidmaps.org

Tandem mass spectrometry (MS/MS) is crucial for the structural characterization of glycerophospholipid species. researchgate.net By inducing fragmentation of a selected ion, MS/MS provides information about the headgroup and fatty acid composition, enabling unambiguous identification. nih.gov For instance, specific fragmentation patterns can differentiate between various classes of glycerophospholipids. nih.gov

The development of methods using high and low cone voltage switching in LC/MS allows for both the identification of glycopeptides through fragmentation and the quantification of intact structures. nih.gov This highlights the versatility of MS in complex biological analyses.

Chromatographic Separation Methods for this compound and Related Metabolites

Chromatographic techniques are fundamental for the separation of GPE from complex mixtures, enabling its accurate analysis and purification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Purity and Structural Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation, purification, and analysis of GPE. nih.govnih.gov These techniques are routinely used to assess the purity of GPE and to separate it from its degradation products and other related compounds. nih.govresearchgate.net

A validated HPLC method using a normal-phase silica (B1680970) gel column has been developed to evaluate the intrinsic stability of L-α-GPC, a related compound, and to separate it from its degradation products. nih.govresearchgate.net Similar methodologies can be applied to GPE analysis. The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving optimal separation. mdpi.com For instance, hydrophilic interaction liquid chromatography (HILIC) is effective for separating lipid classes based on their polarity. waters.com

UPLC, with its smaller particle size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com UPLC coupled with mass spectrometry (UPLC/QTOF MS) has been used for the comprehensive analysis of phospholipids (B1166683) in various biological samples. nih.gov Such methods can quantitatively identify a wide range of lipid species, including those related to GPE. waters.com

Interactive Data Table: Comparison of HPLC and UPLC for GPE Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

| Application | Purity analysis, separation of degradation products | High-throughput analysis, complex mixture separation |

Thin-Layer Chromatography (TLC) for Product Analysis in Enzymatic Reactions

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative and semi-quantitative analysis of small amounts of substances. creative-enzymes.comlongdom.org It is particularly useful for monitoring the progress of enzymatic reactions involving GPE and for analyzing the resulting products. creative-enzymes.comnih.gov

In TLC, a sample is spotted onto a plate coated with an adsorbent material, such as silica gel, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases. longdom.orgspringernature.com

TLC has been employed to monitor the enzymatic hydrolysis of phospholipids to produce L-α-GPC, where the separation of the product from by-products like GPE can be visualized. google.com This technique is also valuable for analyzing the products of reactions catalyzed by enzymes acting on glycosaminoglycans, demonstrating its utility in tracking the formation of oligosaccharides of different sizes. nih.gov The sensitivity of TLC can be enhanced by using specific visualization agents that react with the compounds of interest. longdom.orgnih.gov

Biochemical and Enzymatic Characterization Techniques

The biochemical and enzymatic characterization of this compound often involves the use of specific enzymes to either produce or degrade GPE, with subsequent analysis of the reaction products. For instance, phospholipases are a class of enzymes that hydrolyze phospholipids. Phospholipase A1 can be used to hydrolyze lecithin (B1663433) to produce L-α-glycerylphosphorylcholine, a process that can be monitored to understand enzyme kinetics and optimize product yield. google.comnih.gov

Enzymatic assays can be coupled with the analytical techniques described above. For example, an HPLC method has been developed that includes an enzymatic reactor where L-α-glycerylphosphorylcholine is incubated with glycerophosphorylcholine phosphodiesterase. The resulting choline (B1196258) is then chromatographed and detected, providing an indirect measure of the original compound. researchgate.net Similarly, the activity of peroxidases that reduce lipid hydroperoxides can be tracked using HPTLC, where the disappearance of the substrate and the appearance of the product are monitored over time. nih.gov These coupled assays provide a dynamic view of the biochemical transformations involving GPE and related molecules.

Dehydrogenase Assay-Based Screening for Substrate and Enzyme Activity Characterization

Dehydrogenase assay-based screening is a powerful technique for characterizing enzyme activity that can be adapted for high-throughput analysis of substrates like GPE. This method typically involves a coupled enzyme system where the product of the enzyme of interest serves as a substrate for a dehydrogenase, leading to a measurable change in the concentration of a nicotinamide (B372718) cofactor (NADH or NADPH).

A theoretical application for screening glycerophosphodiesterase (GDE) activity on GPE would involve the following steps:

Primary Reaction: A GDE hydrolyzes this compound, producing sn-glycerol-3-phosphate (G3P) and ethanolamine.

Coupled Reaction: The G3P produced is then oxidized by glycerol-3-phosphate dehydrogenase (G3PDH) in the presence of NAD⁺, which is concomitantly reduced to NADH.

Detection: The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. This rate is directly proportional to the GDE activity.

This coupled assay approach offers a continuous and sensitive method for determining the kinetic parameters of GDEs that utilize GPE as a substrate. While specific high-throughput screens for GPE using this exact dehydrogenase-coupled assay are not extensively detailed in the reviewed literature, the principle is well-established for other enzymes that produce a substrate for a dehydrogenase. For instance, similar coupled assays are used to measure the activity of enzymes like succinate (B1194679) dehydrogenase and glycerol (B35011) dehydratase. nih.gov The Dehydrogenase-Glo™ Detection System is a commercially available platform that provides the core reagents for a bioluminescent NAD(P)H detection system, which can be adapted to measure the activity of any dehydrogenase, and by extension, any coupled enzyme that produces a dehydrogenase substrate. promega.com

Investigation of Glycerophosphodiesterase Substrate Specificity and Kinetic Parameters

Glycerophosphodiesterases (GDEs), also known as glycerophosphodiester phosphodiesterases (GDPDs), are crucial enzymes in the catabolism of glycerophospholipids. They hydrolyze various glycerophosphodiesters, including GPE, to yield sn-glycerol-3-phosphate and the corresponding alcohol. Investigating the substrate specificity and kinetic parameters of these enzymes is fundamental to understanding their physiological roles.

Studies on the Escherichia coli cytosolic GDE, UgpQ, have demonstrated its broad substrate specificity. nih.govnih.gov This enzyme can hydrolyze a range of glycerophosphodiesters, playing a role in the utilization of these compounds as a phosphate (B84403) source, particularly under conditions of phosphate starvation. nih.govnih.gov The kinetic parameters of UgpQ for several substrates have been determined, providing insight into its catalytic efficiency with different head groups. uniprot.org

In human brain tissue, multiple forms of GDEs have been identified. While much of the research has focused on the hydrolysis of glycerophosphocholine (GPC), the presence of GPE in the brain and its altered levels in certain neurological disorders suggest that understanding its catabolism is of significant importance. nih.gov One study identified a choline/ethanolamine-producing GDE activity in biopsied human brain tissue, indicating the presence of enzymes capable of hydrolyzing GPE, although a detailed kinetic characterization for GPE was not the primary focus. nih.gov

Below is a table summarizing the kinetic parameters of E. coli UgpQ for various glycerophosphodiester substrates.

Kinetic Parameters of E. coli Glycerophosphodiesterase UgpQ

| Substrate | K_m (mM) |

|---|---|

| Glycerophosphoethanolamine | 0.22 |

| Glycerophosphoinositol | 0.39 |

| Glycerophosphoglycerol | 0.62 |

| Glycerophosphoserine | 0.66 |

| Glycerophosphocholine | 2 |

Data sourced from UniProtKB entry P10908 for UgpQ. uniprot.org

In Vitro Cellular and Subcellular Research Models

To elucidate the functional roles of this compound in complex biological systems, researchers utilize various in vitro models. These range from established human and animal cell lines to more simplified, reconstituted systems like liposomes and membrane vesicles.

Utilization of Human and Animal Cell Lines for Functional Studies

Human and animal cell lines are indispensable tools for investigating the cellular and molecular effects of GPE. These models allow for controlled experiments to dissect its role in various physiological and pathological processes.

For example, studies using human hippocampal neurons have shown that GPE can exert neuroprotective effects. In a model of neuronal aging, GPE was found to counteract DNA damage and the decrease in cell viability. nih.gov It also induced the release of major membrane phospholipids and the neurotransmitter acetylcholine (B1216132), while reducing lipid peroxidation and enhancing membrane fluidity. nih.gov These findings suggest a role for GPE in maintaining neuronal health and function, making human hippocampal cell lines a valuable model for studying its potential therapeutic effects in age-related cognitive decline. nih.govnih.gov

In another study, the human liver-derived cell line C3A was used to investigate the metabolism of lysophosphatidylethanolamine (LPE), a related compound. This research demonstrated that LPE can influence lipid accumulation and the expression of genes related to lipid metabolism. abcam.com While this study focused on LPE, the methodologies, including the use of specific cell lines and lipidomic analysis, are directly applicable to investigating the metabolic fate and function of GPE in hepatic cells.

Furthermore, Chinese Hamster Ovary (CHO) cells are widely used in studies of glycerolipid biosynthesis. Mutant CHO cell lines with defects in specific lipid metabolic pathways have been instrumental in identifying the genes and enzymes involved. These cell lines could be employed to study the integration of GPE into cellular lipid pools and the regulation of its metabolism.

Liposomal and Membrane Vesicle Systems for Investigating Lipid-Protein Interactions

Liposomes and membrane vesicles are artificial membrane systems that provide a simplified and controlled environment to study the direct interactions between lipids and proteins. These models are particularly useful for dissecting the molecular details of how GPE might influence the function of membrane-associated proteins, such as enzymes and receptors.

Liposomal Systems: Liposomes are spherical vesicles composed of one or more phospholipid bilayers. They can be formulated with specific lipid compositions to mimic different cellular membranes. By reconstituting purified membrane proteins into these proteoliposomes, researchers can study enzyme kinetics or transport functions in a defined lipid environment. nih.gov For instance, a GDE could be incorporated into liposomes containing GPE to precisely measure its catalytic activity without the interference of other cellular components. This approach allows for the determination of how the lipid bilayer itself influences enzyme function. Although direct studies reconstituting GDEs with GPE in liposomes are not extensively documented in the searched literature, the methodology is well-established for a wide range of membrane proteins. nih.gov

Membrane Vesicle Systems: Membrane vesicles (MVs) are naturally released from cells and represent a more complex model than simple liposomes, as they contain a subset of the parent cell's proteins and lipids. MVs derived from bacteria or eukaryotic cells can be used to study the transport of molecules like GPE or to investigate the role of GPE in modulating the function of the protein repertoire present in the vesicle membrane. For example, the uptake of glycerophosphodiesters by bacterial cells is a process that could be investigated using MVs. nih.gov

These subcellular systems are crucial for addressing specific questions about the biophysical interactions of GPE with proteins and membranes, providing a bridge between in vitro biochemical assays and studies in more complex cellular environments.

Future Directions and Emerging Research Areas for L Alpha Glycerophosphorylethanolamine

Elucidation of Novel Enzymatic Pathways and Regulatory Networks Involving L-alpha-Glycerophosphorylethanolamine

This compound is primarily understood as a catabolite of phosphatidylethanolamine (B1630911), one of the most abundant phospholipids (B1166683) in cellular membranes. Its formation and degradation are central to the glycerophospholipid metabolism pathway. researchgate.net The primary enzymatic action governing GPE levels is its hydrolysis by a class of enzymes known as glycerophosphodiester phosphodiesterases (GDPDs). These enzymes cleave the phosphodiester bond to yield glycerol-3-phosphate and ethanolamine (B43304). nih.gov

Future research will likely focus on characterizing the specificity and regulation of mammalian GDPDs. While bacterial GDPDs often show broad substrate selectivity, mammalian enzymes are known to have high substrate specificities. nih.gov Identifying the specific GDPD isoforms responsible for GPE hydrolysis in different tissues and subcellular compartments is a critical next step.

Furthermore, the regulatory networks governing these enzymatic pathways are largely unexplored. Gene regulatory network (GRN) analysis, a computational biology approach used to describe the relationships between transcription factors and their target genes, offers a powerful tool for this purpose. mdpi.com Future studies are expected to apply GRN models to the glycerophospholipid pathway to identify key transcription factors that control the expression of GDPDs and other related enzymes in response to various physiological and pathological stimuli. For instance, integrated multi-omics studies in organisms like Saccharomyces cerevisiae have already demonstrated that the entire glycerophospholipid metabolic pathway can be significantly upregulated at the mRNA, protein, and metabolite levels in response to stresses like hypoxia. frontiersin.org Applying such approaches will help to unravel how cells maintain GPE homeostasis and how this balance is disrupted in disease.

Table 1: Key Enzymes and Pathways in GPE Metabolism

| Enzyme/Pathway | Function | Organism/System Studied | Potential Research Focus |

| Glycerophosphodiester phosphodiesterases (GDPDs) | Hydrolyze GPE into glycerol-3-phosphate and ethanolamine. nih.gov | Mammals, Bacteria nih.gov | Isoform-specific functions and regulation in mammals. |

| Glycerophospholipid Metabolism | The broader metabolic cycle involving the synthesis and breakdown of glycerophospholipids, including GPE. researchgate.net | Saccharomyces cerevisiae frontiersin.org, Breast Cancer Cells mdpi.com | Integration of GPE dynamics into pathway models under various conditions. |

| Gene Regulatory Networks (GRNs) | Control of gene expression for metabolic enzymes. mdpi.com | Ulcerative Colitis models mdpi.com | Identification of transcription factors regulating GDPD expression. |

Advanced Studies on this compound's Role in Intercellular Communication

While glycerophospholipids are known to act as signaling molecules, the specific role of GPE in intercellular communication is a nascent field of study. nih.gov Lipids can mediate signaling through interactions with specific cell surface receptors, often G-protein coupled receptors (GPCRs), to trigger downstream intracellular cascades. nih.gov A crucial future direction is the search for a specific receptor for GPE. The identification of such a receptor would be a landmark discovery, enabling the detailed dissection of its signaling functions.

Research into the closely related compound, L-alpha-glycerylphosphorylcholine (GPC), has shown that it can activate pro-inflammatory signaling pathways, including NF-κB and MAPK. mdpi.comnih.gov This provides a compelling hypothesis for future GPE research: investigating whether GPE can trigger similar inflammatory responses in various cell types, such as endothelial cells or immune cells. Studies could explore GPE's ability to induce the expression of cytokines, chemokines, and adhesion molecules, which are hallmarks of inflammatory signaling.

Another area of investigation is the transport of GPE across cell membranes to act as a signaling molecule in the extracellular space. While active transport systems for its precursor, L-alpha-glycerophosphate, have been identified in organisms like E. coli, the mechanisms for GPE transport in mammalian cells are unknown. nih.gov Elucidating these transporters is essential to understanding how GPE might function in paracrine or endocrine signaling.

Comprehensive Structural-Functional Relationship Analysis of this compound and its Derivatives

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For GPE, a significant functional role has been identified in the context of neurodegenerative disease. Studies have shown that GPE can promote the aggregation of amyloid-β peptide and that its levels are notably elevated in postmortem brains from Alzheimer's disease patients. caymanchem.com This establishes a clear, albeit pathological, structure-function relationship.

Future research in this area will focus on a more comprehensive analysis of this relationship. Key questions include which specific parts of the GPE molecule (the ethanolamine headgroup, the glycerol (B35011) backbone, or the phosphate (B84403) group) are critical for its pro-aggregation activity. This can be explored through the synthesis and testing of GPE derivatives and analogs. By modifying the structure—for example, by altering the headgroup or creating esterified versions with different fatty acid chains—researchers can pinpoint the exact structural motifs required for its biological effects.

The study of related compounds provides a roadmap for this research. For instance, lysophosphatidic acid (LPA), another simple phospholipid, exhibits diverse signaling outcomes depending on the nature of its attached fatty acid chain. nih.gov Similarly, synthetic derivatives could endow GPE with novel functions or modulate its existing activities. A systematic structure-activity relationship (SAR) study would be invaluable for developing potential therapeutic agents that could, for example, block the pathological actions of GPE in Alzheimer's disease.

Table 2: Examples of GPE and Related Compounds for Structural-Functional Analysis

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Known/Potential Area of Study |

| This compound | C₅H₁₄NO₆P | 215.14 | Amyloid-β aggregation in Alzheimer's disease. caymanchem.comdrugbank.com |

| Beta-Glycerylphosphorylcholine | C₈H₂₀NO₆P | 257.22 | Comparative analysis of choline (B1196258) vs. ethanolamine headgroup function. axios-research.com |

| Miltefosine | C₂₁H₄₆NO₄P | 407.58 | Example of a synthetic alkylphospholipid with distinct biological activities. axios-research.com |

Development of Innovative Analytical Platforms for High-Throughput Metabolomic Studies of this compound

Understanding the dynamic changes in GPE levels across different biological states requires robust and high-throughput analytical methods. The current gold standard for metabolomics is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and specificity for quantifying small molecules like GPE.

Future advancements will focus on increasing the throughput and scope of these platforms. The development of 96-well plate-based LC-MS/MS screening platforms is a key innovation, allowing for the simultaneous and rapid analysis of numerous samples, which is essential for large-scale clinical or toxicological studies. The workflow for such platforms involves standardized procedures for cell culture, sample preparation, metabolite extraction, and data processing to ensure reproducibility and efficiency.

Beyond hardware, innovative computational approaches are being developed to streamline data analysis. One such approach is the use of algorithms that can predict functional pathway activity directly from raw mass spectrometry data, bypassing the traditional bottleneck of identifying every single metabolite. This allows for a much faster workflow, moving from large datasets to biological insights more rapidly. These analytical and computational tools will be indispensable for future studies aiming to profile GPE and related metabolites in large cohorts, offering the potential to identify GPE as a biomarker for various diseases.

Table 3: Analytical Platforms for GPE Metabolomics

| Platform/Technique | Description | Advantages |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. The standard for targeted and untargeted metabolomics. | High sensitivity, high specificity, capable of quantifying low-abundance metabolites. |

| High-Throughput Screening Platforms | Miniaturized (e.g., 96-well plate) formats for automated sample processing and analysis. | Increased sample throughput, reduced costs, suitable for large-scale studies. |

| Computational Metabolomics (e.g., Mummichog) | Algorithms that map spectral features to metabolic pathways without definitive identification of all metabolites. | Accelerates functional interpretation of large, untargeted metabolomics datasets. |

Systems Biology and Computational Modeling Approaches to Understand this compound's Integrative Biological Role

To fully comprehend the role of GPE, it must be studied not in isolation but as part of a complex, interconnected biological system. Systems biology, which integrates experimental data from multiple "omics" levels (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling, provides the framework for this holistic understanding. researchgate.net

A primary tool in systems biology is the genome-scale metabolic model (GSMM), a mathematical reconstruction of an organism's entire metabolic network. researchgate.net Future research will involve the development and refinement of GSMMs that specifically and accurately represent glycerophospholipid metabolism, including all known enzymatic reactions involving GPE. By constraining these models with experimental data—for example, from transcriptomic studies of cells under specific conditions—researchers can simulate metabolic fluxes and predict how GPE metabolism will be altered. mdpi.com

These computational models can generate testable hypotheses about GPE's role in health and disease. For instance, by integrating metabolomic data showing elevated GPE in Alzheimer's disease with transcriptomic data from the same tissues, a model could predict which enzymatic steps are dysregulated and identify potential targets for intervention. caymanchem.com Furthermore, pathway analysis tools can be used to connect changes in GPE levels to broader cellular processes like cell signaling or bioenergetics. mdpi.com Ultimately, these systems-level approaches will be crucial for translating detailed molecular knowledge about GPE into a comprehensive understanding of its integrative role in human physiology.

Q & A

Q. What methodologies are recommended for isolating and purifying GPEA from biological samples?

GPEA can be isolated using a multi-step purification protocol involving heat treatment of liver extracts, followed by anion-exchange chromatography, heparin affinity columns, and sequential gel filtration at neutral and low pH. Reversed-phase HPLC is critical for final purification, with activity tracked via [³H]thymidine incorporation assays in hepatocyte cultures . Ethanolamine’s necessity for biological activity should guide purity validation, as its absence nullifies growth-stimulatory effects .

Q. How does GPEA enhance hepatocyte proliferation in serum-free cultures?

GPEA acts synergistically with growth factors like hepatocyte growth factor (HGF) and transforming growth factor-alpha (TGF-α). Experimental designs must include these co-factors, as GPEA alone lacks efficacy. Activity is quantified via DNA synthesis assays (e.g., [³H]thymidine uptake) in primary hepatocyte cultures. Researchers should note that ethanolamine derivatives are essential for maintaining cellular responsiveness to growth stimuli .

Q. What analytical techniques confirm GPEA’s structural identity and purity?

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard for structural confirmation. NMR resolves the glycerol-phosphate backbone and ethanolamine moiety, while MS validates molecular weight and fragmentation patterns. Cross-referencing with synthetic standards and databases (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. How do acyl group compositions of GPEA-containing phosphoglycerides evolve during tissue development?

In brain myelin and microsomal fractions, developmental shifts in acyl groups (e.g., increases in 18:1 and 20:1 fatty acids, decreases in 20:4 and 22:6) are observed using gas chromatography-mass spectrometry (GC-MS). These changes correlate with membrane maturation, particularly in ethanolamine plasmalogens, which prioritize monoenoic acids for myelin synthesis . Experimental models should compare age-stratified tissue samples and employ lipidomic profiling to track temporal dynamics .

Q. What mechanisms underlie GPEA’s synergy with growth factors in cell signaling?

Hypothesized mechanisms involve ethanolamine’s role in phospholipid metabolism, which modulates membrane receptor clustering (e.g., HGF/c-Met). Researchers can test this via siRNA knockdown of ethanolamine kinases or phosphoethanolamine methyltransferases, followed by pathway-specific phosphoproteomics. Contradictory data may arise from cell-type-specific lipid raft compositions, necessitating controlled comparisons .

Q. How can researchers address discrepancies in GPEA’s reported bioactivity across studies?

Variability often stems from differences in growth factor concentrations, serum-free media formulations, or GPEA purity. Mitigation strategies include:

- Standardizing growth factor sources (e.g., recombinant vs. tissue-derived).

- Validating GPEA purity via HPLC-MS and excluding phospholipase-contaminated batches.

- Replicating assays across multiple cell lines (e.g., primary hepatocytes vs. immortalized HepG2) .

Methodological Considerations

Q. What experimental controls are critical for GPEA-related studies?

Q. How should lipidomic datasets be analyzed to resolve GPEA’s tissue-specific roles?

Use multivariate statistical tools (e.g., PCA, OPLS-DA) to differentiate acyl group profiles. Normalize data to total phospholipid content and cross-validate with isotopic labeling (e.g., ¹³C-ethanolamine) to trace metabolic flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.